molecular formula C17H11N2NaO7S B12675807 Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate CAS No. 94232-36-7

Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate

Cat. No.: B12675807
CAS No.: 94232-36-7
M. Wt: 410.3 g/mol
InChI Key: JPZIWFKHPVTCGO-UHFFFAOYSA-M
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Description

EINECS 303-963-8, also known as sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate typically involves the nitration of 4-hydroxy-7-amino-naphthalene-2-sulphonic acid followed by the acylation with 3-nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing advanced chemical reactors and purification systems to achieve the desired product quality. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in production.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functional derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-hydroxy-7-amino-naphthalene-2-sulphonate
  • Sodium 4-hydroxy-7-[(3-aminobenzoyl)amino]naphthalene-2-sulphonate
  • Sodium 4-hydroxy-7-[(3-methylbenzoyl)amino]naphthalene-2-sulphonate

Uniqueness

Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

94232-36-7

Molecular Formula

C17H11N2NaO7S

Molecular Weight

410.3 g/mol

IUPAC Name

sodium;4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12N2O7S.Na/c20-16-9-14(27(24,25)26)8-11-6-12(4-5-15(11)16)18-17(21)10-2-1-3-13(7-10)19(22)23;/h1-9,20H,(H,18,21)(H,24,25,26);/q;+1/p-1

InChI Key

JPZIWFKHPVTCGO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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